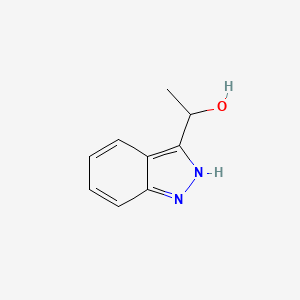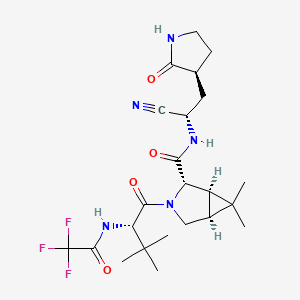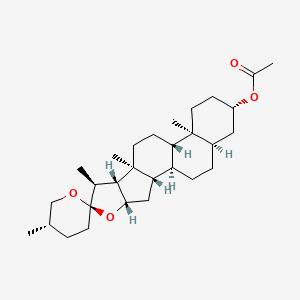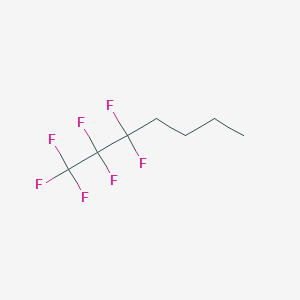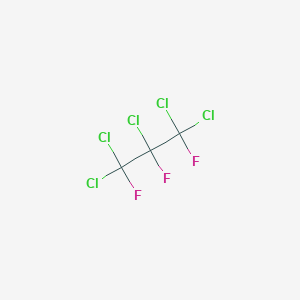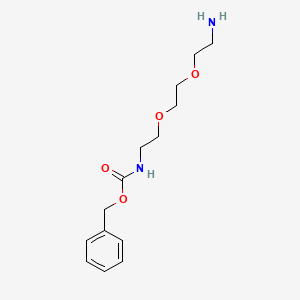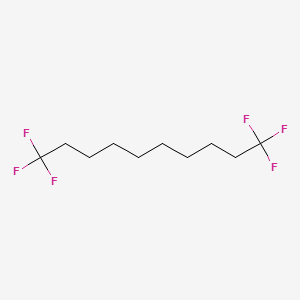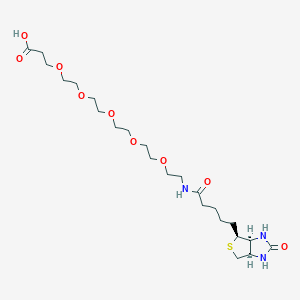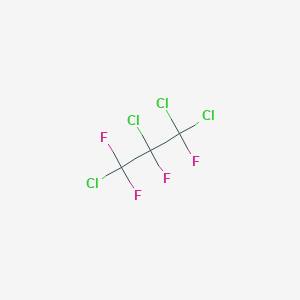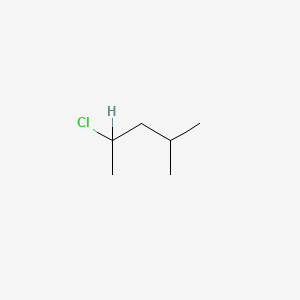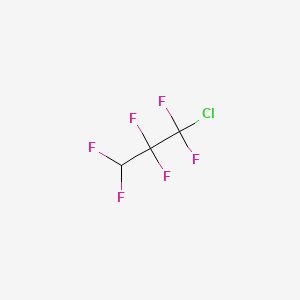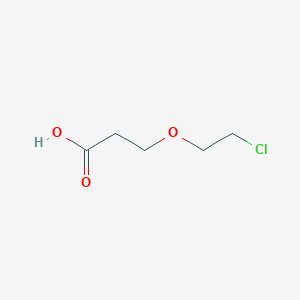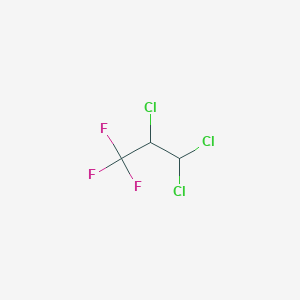
Propane, 2,3,3-trichloro-1,1,1-trifluoro-
描述
Propane, 2,3,3-trichloro-1,1,1-trifluoro- is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₃F₃ and a molecular weight of 201.402 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties.
作用机制
Target of Action
Similar compounds have been noted to interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes .
Mode of Action
It’s known that halogenated hydrocarbons can interact with biological systems in various ways, often involving the disruption of lipid membranes or interference with specific enzymes or receptors .
Biochemical Pathways
Halogenated hydrocarbons are generally lipophilic and can integrate into lipid bilayers, potentially disrupting cellular functions .
Pharmacokinetics
Similar halogenated compounds are often absorbed through inhalation or skin contact, distributed throughout the body due to their lipophilic nature, metabolized in the liver, and excreted via the kidneys .
Result of Action
Exposure to similar halogenated hydrocarbons can lead to a variety of effects, ranging from cellular damage due to lipid membrane disruption to potential neurotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Propane, 2,3,3-trichloro-1,1,1-trifluoro-. For instance, temperature and pH can affect the compound’s stability and reactivity . Furthermore, the presence of other chemicals in the environment can influence its behavior and effects.
准备方法
Synthetic Routes and Reaction Conditions
Propane, 2,3,3-trichloro-1,1,1-trifluoro- can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of trifluoropropene with chlorine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In industrial settings, the production of propane, 2,3,3-trichloro-1,1,1-trifluoro- often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise temperature control to achieve the desired product.
化学反应分析
Types of Reactions
Propane, 2,3,3-trichloro-1,1,1-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated and chlorinated compounds.
Common Reagents and Conditions
Substitution: Reagents such as in acetone can be used for halogen exchange reactions.
Reduction: in the presence of a is commonly used for reduction.
Oxidation: or can be employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds like 2,3,3-triiodo-1,1,1-trifluoropropane , while reduction can produce 2,3-dichloro-1,1,1-trifluoropropane .
科学研究应用
Propane, 2,3,3-trichloro-1,1,1-trifluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to halogenated hydrocarbons.
Medicine: Explored for its potential use in the development of pharmaceuticals, especially those requiring halogenated intermediates.
相似化合物的比较
Similar Compounds
- 1,1,1-trifluoro-2,2,3,3,3-pentachloropropane
- 1,1,2-trichloro-1,2,2-trifluoroethane
- 1,1,3-trichloro-1,3,3-trifluoropropane
Uniqueness
Propane, 2,3,3-trichloro-1,1,1-trifluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and physical properties, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
2,3,3-trichloro-1,1,1-trifluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3/c4-1(2(5)6)3(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUGFVKSZJCZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334562 | |
| Record name | Propane, 2,3,3-trichloro-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-51-6 | |
| Record name | Propane, 2,3,3-trichloro-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



